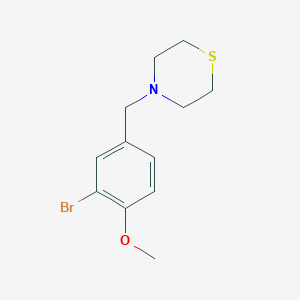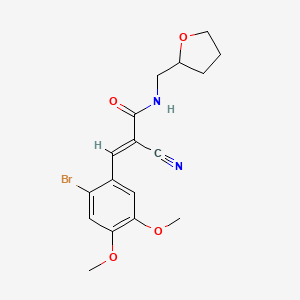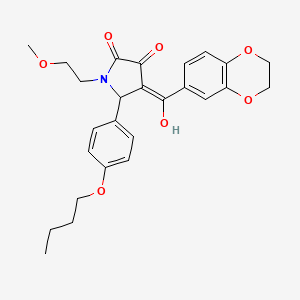
4-(3-bromo-4-methoxybenzyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromo-4-methoxybenzyl)thiomorpholine (BMTM) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiomorpholine derivative, which means that it contains a thiomorpholine ring in its structure. BMTM has been found to have various biological activities, making it an important tool in biochemical and physiological studies.
作用機序
The mechanism of action of 4-(3-bromo-4-methoxybenzyl)thiomorpholine is not fully understood, but it is believed to interact with the binding site of GPCRs. Specifically, it is thought to bind to the orthosteric site, which is the site where the endogenous ligand binds. This results in the inhibition of receptor activation, leading to a decrease in downstream signaling pathways.
Biochemical and Physiological Effects:
4-(3-bromo-4-methoxybenzyl)thiomorpholine has been found to have various biochemical and physiological effects. As mentioned earlier, it is a potent antagonist of certain GPCRs, which can lead to a decrease in downstream signaling pathways. This can have a wide range of effects, depending on the specific GPCR being targeted. For example, 4-(3-bromo-4-methoxybenzyl)thiomorpholine has been found to inhibit the release of insulin from pancreatic beta cells, which could have implications for the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of using 4-(3-bromo-4-methoxybenzyl)thiomorpholine in lab experiments is its potency. It has been found to be a highly effective antagonist of certain GPCRs, making it a valuable tool for studying their function. However, one limitation of 4-(3-bromo-4-methoxybenzyl)thiomorpholine is its specificity. It may interact with other biological targets besides GPCRs, which could lead to off-target effects. Additionally, the synthesis of 4-(3-bromo-4-methoxybenzyl)thiomorpholine can be challenging, which could limit its availability for certain experiments.
将来の方向性
There are many potential future directions for research involving 4-(3-bromo-4-methoxybenzyl)thiomorpholine. One area of interest is the development of more specific GPCR antagonists. While 4-(3-bromo-4-methoxybenzyl)thiomorpholine is effective, it may interact with other targets besides GPCRs, which could limit its usefulness in certain experiments. Additionally, there is interest in exploring the potential therapeutic applications of 4-(3-bromo-4-methoxybenzyl)thiomorpholine. For example, it may have potential as a treatment for certain diseases, such as diabetes or certain types of cancer. Further research is needed to fully understand the potential of 4-(3-bromo-4-methoxybenzyl)thiomorpholine in these areas.
合成法
The synthesis of 4-(3-bromo-4-methoxybenzyl)thiomorpholine can be achieved through a multi-step process. The first step involves the reaction of 3-bromo-4-methoxybenzaldehyde with thiomorpholine in the presence of a base. This results in the formation of an intermediate compound, which is then treated with a reducing agent to yield 4-(3-bromo-4-methoxybenzyl)thiomorpholine. The overall yield of this process is moderate, but it has been optimized over the years to improve efficiency.
科学的研究の応用
4-(3-bromo-4-methoxybenzyl)thiomorpholine has been used in a wide range of scientific studies due to its ability to interact with various biological targets. One of the most common applications of 4-(3-bromo-4-methoxybenzyl)thiomorpholine is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in many physiological processes, including vision, taste, and smell. 4-(3-bromo-4-methoxybenzyl)thiomorpholine has been found to be a potent antagonist of certain GPCRs, making it a valuable tool for studying their function.
特性
IUPAC Name |
4-[(3-bromo-4-methoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c1-15-12-3-2-10(8-11(12)13)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRUIEKJYPVPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCSCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5378337.png)


![1-{4-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5378358.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole](/img/structure/B5378361.png)
![2-({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5378376.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B5378378.png)
![2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5378396.png)
![2-[3-(5-methyl-1H-benzimidazol-2-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5378398.png)
![rel-(4aS,8aR)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5378402.png)
![1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5378404.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine](/img/structure/B5378420.png)
![2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5378427.png)